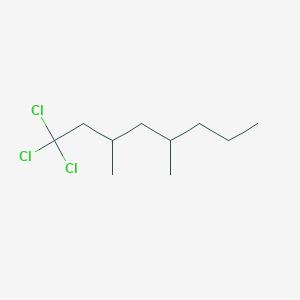

1,1,1-Trichloro-3,5-dimethyloctane

カタログ番号:

B1371433

分子量:

245.6 g/mol

InChIキー:

LZAZDKLPDKHFQL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1,1,1-Trichloro-3,5-dimethyloctane is a branched alkane derivative with three chlorine atoms substituted at the first carbon and methyl groups at the third and fifth positions (C1: Cl₃; C3, C5: CH₃).

特性

分子式 |

C10H19Cl3 |

|---|---|

分子量 |

245.6 g/mol |

IUPAC名 |

1,1,1-trichloro-3,5-dimethyloctane |

InChI |

InChI=1S/C10H19Cl3/c1-4-5-8(2)6-9(3)7-10(11,12)13/h8-9H,4-7H2,1-3H3 |

InChIキー |

LZAZDKLPDKHFQL-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)CC(C)CC(Cl)(Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Physical Properties

Key Comparisons:

- 1,1,1-Trichloroethane (CCl₃CH₃): A short-chain chlorinated alkane with high volatility (boiling point: 74.1°C) and significant atmospheric emissions due to its use as a solvent .

- DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): An organochlorine pesticide with aromatic rings, extreme lipophilicity (log P ≈ 6.9), and environmental persistence .

- 1,1,1-Trichloro-3,5-dimethyloctane: The elongated octane chain and branching reduce volatility compared to 1,1,1-trichloroethane, while the trichloromethyl group enhances stability akin to DDT.

Table 1: Physical Properties of Selected Chlorinated Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) | Log P |

|---|---|---|---|---|

| 1,1,1-Trichloroethane | 133.40 | 74.1 | 100 | 2.49 |

| DDT | 354.49 | 260 (decomposes) | 1.5 × 10⁻⁵ | 6.9 |

| 1,1,1-Trichloro-3,5-dimethyloctane* | 247.62 | ~200–220 (estimated) | <10 (estimated) | ~4.5 |

*Estimated values based on structural analogs and branching effects .

Environmental Behavior and Persistence

- Volatility and Emissions:

- 1,1,1-Trichloroethane dominates atmospheric emissions (74% of mass emissions in one study) due to its low molecular weight and high vapor pressure .

- 1,1,1-Trichloro-3,5-dimethyloctane’s longer chain and branching likely reduce volatility, decreasing atmospheric release but increasing soil/water partitioning.

- Degradation and Bioaccumulation:

Chemical Reactivity and Stability

- Electron-Withdrawing Effects:

- Meta-substituted trichloroacetamides (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) demonstrate that substituent position influences crystal packing and stability .

- In 1,1,1-Trichloro-3,5-dimethyloctane, the trichloromethyl group’s electron-withdrawing nature may stabilize the molecule against nucleophilic attack, similar to DDT’s trichloromethyl moiety.

- Branching Effects:

- Branching in octane (3,5-dimethyl groups) reduces intermolecular forces compared to linear isomers, lowering melting points and altering solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。